4-(Pyridin-3-yloxy)benzoic acid

CAS No.: 437383-99-8

Cat. No.: VC3754705

Molecular Formula: C12H9NO3

Molecular Weight: 215.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 437383-99-8 |

|---|---|

| Molecular Formula | C12H9NO3 |

| Molecular Weight | 215.2 g/mol |

| IUPAC Name | 4-pyridin-3-yloxybenzoic acid |

| Standard InChI | InChI=1S/C12H9NO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8H,(H,14,15) |

| Standard InChI Key | JZHQITAPTQQMIF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Properties and Structure

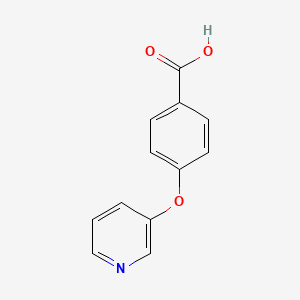

4-(Pyridin-3-yloxy)benzoic acid is characterized by its specific molecular structure and chemical properties that define its behavior in various chemical and biological systems. The compound features a pyridine ring attached to a benzoic acid moiety through an oxygen atom, creating an ether linkage that serves as a crucial structural element.

Basic Chemical Identity

The compound possesses well-defined chemical parameters that establish its identity and enable researchers to work with it in laboratory settings. These fundamental properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Information |

|---|---|

| CAS Number | 437383-99-8 |

| Molecular Formula | C12H9NO3 |

| Molecular Weight | 215.2 g/mol |

| IUPAC Name | 4-pyridin-3-yloxybenzoic acid |

| Physical Appearance | White powder |

The molecular structure consists of a benzoic acid group with a pyridine ring attached at the para position through an oxygen atom, creating an ether linkage that influences the compound's chemical behavior and reactivity .

Structural Identifiers

For computational chemistry and database purposes, 4-(Pyridin-3-yloxy)benzoic acid is represented through various standardized notations that enable precise identification and structure representation in chemical databases and literature.

| Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C12H9NO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11 |

| Standard InChIKey | JZHQITAPTQQMIF-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)O |

| PubChem Compound ID | 22261667 |

Synthesis Methods

The preparation of 4-(Pyridin-3-yloxy)benzoic acid involves specific chemical reactions and conditions to achieve high yield and purity. Understanding these synthesis methods is crucial for researchers looking to produce or work with this compound in laboratory settings.

Common Synthetic Route

The most documented synthesis approach for 4-(Pyridin-3-yloxy)benzoic acid involves the hydrolysis of methyl 4-(pyridin-3-yloxy)benzoate. This process typically requires basic conditions followed by acidification to obtain the final product.

The synthesis proceeds through the following general steps:

-

Formation of methyl 4-(pyridin-3-yloxy)benzoate as an intermediate compound

-

Hydrolysis of the ester group under basic conditions

-

Acidification and extraction to obtain the final carboxylic acid product

Detailed Synthesis Procedure

A specific procedure for the synthesis of 4-(Pyridin-3-yloxy)benzoic acid has been documented with the following parameters:

-

To a solution of methyl 4-(pyridin-3-yloxy)benzoate in methanol (10 mL), aqueous sodium hydroxide solution (2 mL) is added

-

The reaction mixture is stirred at 75°C for 1 hour

-

The mixture is then diluted with 1N hydrochloric acid (10 mL)

-

The product is extracted with ethyl acetate

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure

-

This procedure yields 4-(Pyridin-3-yloxy)benzoic acid with a reported yield of 93%

The successful synthesis can be confirmed by liquid chromatography-mass spectrometry (LC-MS), which shows an m/z value of 215 (M+H)+, corresponding to the molecular weight of the target compound .

Biological Activities and Applications

4-(Pyridin-3-yloxy)benzoic acid has been investigated for various biological activities and potential applications in medicinal chemistry and pharmaceutical development. Its unique structure allows for specific interactions with biological targets that could be leveraged for therapeutic purposes.

Pharmaceutical Intermediate Applications

Due to its structure and reactivity, 4-(Pyridin-3-yloxy)benzoic acid serves as an important intermediate in pharmaceutical synthesis. It is used in the development of more complex molecules with enhanced biological activities and improved pharmacokinetic properties .

The compound has been identified as a pharmaceutical intermediate with applications in:

-

Development of receptor modulators

-

Synthesis of enzyme inhibitors

-

Production of biologically active compounds with improved target specificity

Comparative Analysis with Similar Compounds

Understanding how 4-(Pyridin-3-yloxy)benzoic acid compares with structurally related compounds provides valuable insights into structure-activity relationships and helps researchers predict potential applications and properties.

Structural Analogs

Several compounds share structural similarities with 4-(Pyridin-3-yloxy)benzoic acid but differ in terms of substituent positions or functional groups. These structural variations often result in different biological activities and chemical properties.

Common structural variations include:

-

Position isomers: Compounds where the pyridine ring is attached at different positions to the benzoic acid moiety

-

Functional group modifications: Derivatives with altered functional groups such as esters, amides, or reduced forms of the carboxylic acid

-

Ring substitutions: Analogs with additional substituents on either the pyridine or benzene rings

Structure-Activity Relationships

The biological activity of 4-(Pyridin-3-yloxy)benzoic acid and its analogs appears to be influenced by several structural features:

-

The position of the pyridine nitrogen, which affects hydrogen bonding capabilities

-

The presence and position of the ether linkage, which impacts the molecule's conformation

-

The carboxylic acid group, which contributes to interactions with protein residues in potential biological targets

Understanding these structure-activity relationships helps guide the rational design of new derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

| Supplier | Package Size | Purity | Price (USD) | Availability |

|---|---|---|---|---|

| Aladdin Scientific | 250 mg | 97% | $40.90 | 8-12 weeks lead time |

| Aladdin Scientific | 1 g | 97% | $104.90 | 8-12 weeks lead time |

| Aladdin Scientific | 5 g | 97% | $508.90 | 8-12 weeks lead time |

These pricing structures reflect the compound's status as a specialty chemical used primarily in research and development applications rather than as a bulk industrial chemical .

Quality Specifications

Commercial samples of 4-(Pyridin-3-yloxy)benzoic acid typically come with specified quality parameters that ensure the compound's suitability for research applications:

-

Purity: Typically available at 95%+ purity, with research-grade materials often exceeding 97% purity

-

Appearance: Usually supplied as a white powder

-

Identity confirmation: Verified through spectroscopic methods such as NMR and mass spectrometry

-

Storage recommendations: Generally stored at room temperature in sealed containers

These quality specifications are important considerations for researchers selecting appropriate materials for their studies, as the compound's purity can significantly impact experimental results.

Analytical Characterization

Proper identification and characterization of 4-(Pyridin-3-yloxy)benzoic acid are essential for confirming its structure and purity in both research and commercial contexts. Several analytical techniques are employed for this purpose.

Spectroscopic Analysis

Spectroscopic methods provide valuable information about the compound's structure and purity:

-

Mass Spectrometry: The compound typically shows an m/z value of 215 (M+H)+, corresponding to its molecular weight

-

NMR Spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule

-

IR Spectroscopy: Shows characteristic absorption bands for the carboxylic acid group (typically around 1700 cm-1) and the aromatic rings

These spectroscopic techniques are complementary and together provide comprehensive structural confirmation of the compound.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 4-(Pyridin-3-yloxy)benzoic acid:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the compound's purity and detect potential impurities

-

Thin-Layer Chromatography (TLC): Often employed for reaction monitoring during synthesis

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines separation capability with structural information, providing both purity assessment and identity confirmation

These analytical methods are crucial for quality control in both research and commercial settings, ensuring that the compound meets the required specifications for its intended applications.

Future Research Directions

The unique structure and biological potential of 4-(Pyridin-3-yloxy)benzoic acid suggest several promising directions for future research. These areas of investigation could expand our understanding of the compound's properties and applications.

Medicinal Chemistry Explorations

Several avenues for medicinal chemistry research could be pursued:

-

Structure optimization: Developing derivatives with enhanced biological activities or improved pharmacokinetic properties

-

Target identification: Elucidating the specific molecular targets responsible for the compound's biological effects

-

Therapeutic development: Exploring the compound's potential in specific disease models, particularly in antimicrobial and anticancer applications

These research directions could lead to the development of novel therapeutic agents based on the 4-(Pyridin-3-yloxy)benzoic acid scaffold.

Synthetic Methodology Improvements

Advances in synthetic approaches could enhance the accessibility and utility of 4-(Pyridin-3-yloxy)benzoic acid:

-

Green chemistry approaches: Developing more environmentally friendly synthesis methods with reduced waste and energy consumption

-

Scalable processes: Optimizing synthesis procedures for larger-scale production

-

Chemo-enzymatic approaches: Exploring biological catalysts for specific synthetic steps

Improvements in synthetic methodologies would facilitate both research applications and potential industrial production of this compound and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume